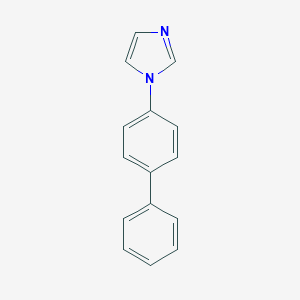

1-(4-Phenylphenyl)imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

108085-60-5 |

|---|---|

Molecular Formula |

C15H12N2 |

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-phenylphenyl)imidazole |

InChI |

InChI=1S/C15H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)17-11-10-16-12-17/h1-12H |

InChI Key |

FFRBVGATVOCVAZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=CN=C3 |

Synonyms |

1-[1,1''-BIPHENYL]-4-YL-1H-IMIDAZOLE |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Phenylphenyl Imidazole and Its Derivatives

Classical and Established Synthetic Routes to Imidazoles

The foundational approaches to constructing the imidazole (B134444) ring have been refined over more than a century and continue to be relevant in contemporary organic synthesis. These methods typically involve the condensation of smaller precursor molecules to build the heterocyclic core.

Debus-Radziszewski Imidazole Synthesis and Analogous Condensation Reactions

The Debus-Radziszewski synthesis, first reported in the 19th century, is a cornerstone of imidazole chemistry. This multicomponent reaction traditionally involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ijprajournal.com A crucial modification of this method for the synthesis of N-substituted imidazoles, including N-aryl derivatives, involves the replacement of one equivalent of ammonia with a primary amine. wikipedia.org In this variation, the primary amine, such as 4-aminobiphenyl, would react with the dicarbonyl compound and an aldehyde to form the N-aryl imidazole ring directly.

The reaction is thought to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of the amine component (ammonia or a primary amine) to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and oxidation to yield the imidazole product. wikipedia.orgscribd.com While the precise mechanism can be complex and is not fully elucidated, this one-pot reaction offers an efficient route to a wide array of substituted imidazoles. ijprajournal.comwikipedia.org

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

| 1,2-Dicarbonyl | Aldehyde | Ammonia | Unsubstituted/Substituted Imidazole | ijprajournal.com |

| 1,2-Dicarbonyl | Aldehyde | Primary Amine | N-Substituted Imidazole | wikipedia.org |

Van Leusen Imidazole Synthesis and Mechanistic Insights

The Van Leusen imidazole synthesis provides another powerful tool for the construction of the imidazole ring, particularly for 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. organic-chemistry.orgorganische-chemie.ch This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine. organic-chemistry.org The aldimine is typically pre-formed from the condensation of an aldehyde and a primary amine. For the synthesis of an N-aryl imidazole, an arylamine would be used.

The reaction mechanism is initiated by the deprotonation of TosMIC, which then undergoes a [3+2] cycloaddition with the aldimine. The resulting intermediate, a 4-tosyl-2-imidazoline, subsequently eliminates p-toluenesulfinic acid to furnish the imidazole ring. organic-chemistry.org A significant advantage of this method is the in situ generation of the aldimine in what is known as the Van Leusen Three-Component Reaction (vL-3CR), although this is a stepwise, not a true multicomponent, reaction. organic-chemistry.orgorganische-chemie.ch

| Reagent 1 | Reagent 2 | Key Features | Product Type | Reference |

| Aldimine | Tosylmethyl isocyanide (TosMIC) | Stepwise cycloaddition and elimination | 1,5-Disubstituted Imidazole | organic-chemistry.org |

| Aldehyde, Primary Amine | Tosylmethyl isocyanide (TosMIC) | In situ aldimine formation (vL-3CR) | 1,5-Disubstituted Imidazole | organic-chemistry.orgorganische-chemie.ch |

One-Pot Multicomponent Reactions for Imidazole Ring Formation

Building upon the principles of the Debus-Radziszewski synthesis, a variety of one-pot multicomponent reactions have been developed for the efficient synthesis of highly substituted imidazoles. These reactions often involve the condensation of a 1,2-diketone (like benzil), an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net By employing an aryl amine in this four-component system, N-aryl-substituted imidazoles can be readily prepared.

These reactions are frequently promoted by various catalysts to enhance efficiency and yield. The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of substrates. The primary advantage of these one-pot procedures is their operational simplicity and the ability to generate molecular complexity in a single synthetic step.

Targeted Synthesis of 1-(4-Phenylphenyl)imidazole and Related Biphenyl-Substituted Imidazoles

While classical methods can be adapted to synthesize N-aryl imidazoles, modern synthetic chemistry often relies on more targeted and versatile approaches, particularly for introducing complex aryl groups like the 4-phenylphenyl moiety. These methods typically involve the formation of a carbon-nitrogen bond between a pre-formed imidazole ring and an aryl precursor.

N-Arylation Strategies for Imidazole Derivatives

The direct N-arylation of imidazole is a common and effective strategy for the synthesis of compounds like this compound. Several powerful cross-coupling reactions have been developed for this purpose.

Chan-Lam Coupling: The Chan-Lam coupling reaction is a copper-catalyzed cross-coupling of an N-H containing heterocycle, such as imidazole, with an aryl boronic acid. wikipedia.org This reaction is known for its mild conditions, often proceeding at room temperature and being tolerant of air. organic-chemistry.org For the synthesis of this compound, imidazole would be reacted with 4-phenylphenylboronic acid in the presence of a copper catalyst. researchgate.netresearchgate.netnih.gov

Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction that involves the coupling of an aryl halide with a nucleophile, in this case, the nitrogen of the imidazole ring. wikipedia.orgorganic-chemistry.org Traditionally, this reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications utilizing ligands and soluble copper catalysts have made this reaction more practical under milder conditions. The synthesis of this compound via this route would involve the reaction of imidazole with a 4-halobiphenyl (e.g., 4-iodobiphenyl (B74954) or 4-bromobiphenyl).

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (or N-H heterocycle) and an aryl halide or triflate. wikipedia.org This reaction is highly versatile and has a broad substrate scope. The synthesis of this compound would be achieved by coupling imidazole with a 4-halobiphenyl in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govchemrxiv.org

| Coupling Reaction | Metal Catalyst | Aryl Source | Key Features | Reference |

| Chan-Lam Coupling | Copper | Aryl boronic acid | Mild conditions, air tolerant | wikipedia.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl halide | Classical method, modern improvements | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium | Aryl halide/triflate | High versatility, broad scope | wikipedia.orgnih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Phenylphenyl Imidazole Synthesis

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. While it is most famous for forming carbon-carbon bonds, its principles are also applied in the synthesis of N-aryl heterocycles, sometimes in a multi-step sequence.

A plausible and efficient route to this compound involves a two-step process. First, a Suzuki-Miyaura coupling can be used to construct the biphenyl (B1667301) moiety itself, for example, by reacting a protected 4-bromophenylboronic acid with a suitable aryl partner. Subsequently, the resulting biphenyl precursor can be used in one of the N-arylation reactions described above.

Alternatively, a palladium-catalyzed N-arylation, mechanistically related to the Buchwald-Hartwig reaction, can directly couple an N-unsubstituted imidazole with a 4-halobiphenyl. This direct approach is often highly efficient and selective. For instance, the coupling of imidazole with 4-bromobiphenyl (B57062) using a palladium catalyst and a suitable ligand system provides a direct route to the target compound. mit.edu

| Reaction | Catalyst System | Reactant 1 | Reactant 2 | Product | Reference |

| Suzuki-Miyaura Coupling | Palladium catalyst, Base | Arylboronic acid | Aryl halide/triflate | Biaryl compound | nih.govresearchgate.net |

| N-Arylation (Buchwald-Hartwig type) | Palladium catalyst, Ligand, Base | Imidazole | 4-Halobiphenyl | This compound | nih.govmit.edu |

Nucleophilic Substitution Approaches in Imidazole Ring Formation

The formation of the imidazole ring and the introduction of substituents can be achieved through nucleophilic substitution reactions. These reactions are fundamental in heterocyclic chemistry for creating C-N bonds. In the context of synthesizing 1-aryl-imidazoles, such as this compound, nucleophilic substitution typically involves the reaction of an imidazole anion or a related nitrogen nucleophile with an aryl halide or an equivalent electrophile.

One common strategy involves the N-arylation of the imidazole ring. For instance, imidazole can act as a nucleophile, attacking an activated aryl halide like 4-phenylphenyl bromide. However, such direct reactions often require harsh conditions and may suffer from low yields. The development of catalytic systems, particularly those based on copper or palladium, has significantly improved the efficiency of these N-arylation reactions, allowing them to proceed under milder conditions.

Computational studies have been employed to investigate the reaction mechanisms between imidazole and various electrophiles, such as 2-bromo-1-arylethanone derivatives. These studies, using Density Functional Theory (DFT), help in understanding the reactivity, reaction pathways, and the electronic properties of the transition states involved in the nucleophilic substitution process . While these studies may not directly involve this compound, the principles governing the reactivity of the imidazole nucleus are broadly applicable. The synthesis of substituted benzimidazoles, which share a core structural motif with imidazoles, also heavily relies on nucleophilic substitution and condensation reactions researchgate.net.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have emphasized the development of sustainable and efficient methods for constructing heterocyclic compounds. These modern approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and catalysts.

Catalyst-Free Methodologies for Imidazole Synthesis

Catalyst-free methods for synthesizing substituted imidazoles are gaining traction as they simplify purification processes and reduce costs and environmental impact. A prominent example is the one-pot, three-component condensation reaction involving a 1,2-dicarbonyl compound (like benzil), an aldehyde, and a source of ammonia (such as ammonium acetate). This method, a variation of the Radziszewski synthesis, can proceed efficiently without a catalyst under thermal conditions . By selecting 4-phenylbenzaldehyde (B31587) as the aldehyde component and a suitable dicarbonyl compound, this approach could be adapted for the synthesis of derivatives of this compound. The key advantages of this methodology include its operational simplicity and the ability to purify products often through non-chromatographic techniques researchgate.net.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Benzil, Benzaldehyde, Ammonium Acetate | Reflux in ethanol (B145695), 6h | 2,4,5-Triphenyl-1H-imidazole | 92 | researchgate.net |

| Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | 100°C, 15 min, solvent-free | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 90 | researchgate.net |

| Benzil, 4-Methylbenzaldehyde, Ammonium Acetate | 100°C, 15 min, solvent-free | 2-(4-Methylphenyl)-4,5-diphenyl-1H-imidazole | 88 | researchgate.net |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. wjarr.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods nih.govasianpubs.org. This technique is particularly effective for multicomponent reactions used to synthesize highly substituted imidazoles nih.gov. The synthesis of 1,4,5-trisubstituted imidazoles, for example, can be achieved by reacting an amine, a 1,2-dicarbonyl compound (benzil), and an aldehyde under microwave irradiation nih.gov. This approach offers a rapid and efficient route to complex imidazole derivatives and is considered a green chemistry technique due to its energy efficiency nih.govresearchgate.net.

| Reactants | Method | Time | Yield (%) | Reference |

| Benzil, Aldehyde, Amine, NH4OAc | Microwave (100 W) | 30-80 min | 46-80 | nih.gov |

| Imidazole, Phenyl glycidyl (B131873) ether | Microwave | 1 min | 53 | nih.gov |

| Benzil, 3,4,5-Trimethoxybenzaldehyde, 4-Chloroaniline, NH4OAc | Microwave | 3 min | 92 | researchgate.net |

Electrochemical Methods for Imidazole Synthesis

Electrochemical synthesis represents a frontier in green and sustainable chemistry, offering a way to form chemical bonds using electricity as a traceless reagent, thereby avoiding the need for chemical oxidants or catalysts. rsc.orgacs.org Electrochemical methods have been successfully developed for the synthesis of 1,2,4,5-tetrasubstituted imidazoles from readily available starting materials like enamines and benzylamines. rsc.org These reactions proceed under mild, undivided electrolytic conditions and often exhibit broad substrate adaptability and functional group tolerance. rsc.org Another electrochemical approach involves the synthesis of imidazoles from vinyl azides and benzyl (B1604629) amines, which proceeds under constant current and avoids the use of metal catalysts nih.gov. These metal- and oxidant-free methods provide a simple and environmentally friendly pathway to various imidazole derivatives acs.orgorganic-chemistry.org.

Integration of Green Chemistry Principles in Synthetic Strategies

The principles of green chemistry are increasingly being integrated into the synthesis of imidazoles to minimize environmental impact. researchgate.netnih.gov This involves the use of environmentally benign solvents (or solvent-free conditions), energy-efficient techniques like microwave and ultrasound irradiation, and the use of non-toxic, renewable catalysts. bohrium.comnih.gov For instance, one-pot syntheses of 2,4,5-triaryl-1H-imidazole derivatives have been reported using natural, biodegradable catalysts such as lemon juice jipbs.com. Ultrasound-assisted synthesis is another green technique that has been applied to the rapid and efficient production of 2-aryl-4-phenyl-1H-imidazoles at room temperature, avoiding the need for catalysts and minimizing waste nih.gov. These methods are characterized by their operational simplicity, cost-effectiveness, and adherence to the principles of atom economy nih.govjipbs.com.

Regioselective Synthesis and Functionalization of Imidazole Derivatives

Controlling the position of substituents on the imidazole ring is crucial for tailoring the properties of the final compound. Regioselective synthesis and functionalization methods allow for the precise installation of groups at specific positions of the imidazole core.

A powerful strategy for the regioselective synthesis of 1,5-diaryl-1H-imidazoles is the palladium-catalyzed direct arylation of 1-aryl-1H-imidazoles acs.orgacs.org. This method involves the coupling of a 1-aryl-imidazole with an aryl halide. The reaction typically shows high regioselectivity for the C5 position of the imidazole ring acs.org. The mechanism is believed to involve an electrophilic attack of an arylpalladium(II) species on the electron-rich imidazole ring acs.orgresearchgate.net. This approach avoids the need to pre-functionalize the imidazole ring, making it an atom-economical choice.

Furthermore, comprehensive strategies have been developed for the sequential and regioselective arylation of all three C-H bonds (C2, C4, and C5) of the imidazole core nih.gov. By employing a removable protecting group, such as the 2-(trimethylsilyl)ethoxymethyl (SEM) group, the reactivity of different positions can be modulated to allow for selective functionalization. This methodology provides access to a wide array of mono-, di-, and triarylimidazoles with precise control over the substitution pattern nih.gov. In some cases, the regioselectivity can be controlled by functionalities present on the starting materials, such as a 2-hydroxyaryl group, which can direct the reaction pathway towards the formation of specific imidazole isomers nih.gov.

Spectroscopic and Structural Characterization Techniques in Phenylphenyl Imidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton NMR spectroscopy of 1-(4-Phenylphenyl)imidazole, typically conducted in a deuterated solvent like CDCl₃, reveals distinct signals for the protons of the imidazole (B134444) and biphenyl (B1667301) rings. The chemical shifts (δ) are indicative of the electronic environment of the protons. The protons on the imidazole ring generally appear at lower field strengths due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms. The protons on the biphenyl moiety exhibit complex splitting patterns characteristic of substituted benzene (B151609) rings.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Imidazole H-2 | 7.90 | Singlet |

| Imidazole H-4 | 7.30 | Singlet |

| Imidazole H-5 | 7.25 | Singlet |

| Biphenyl H-2', H-6' | 7.65 | Doublet |

| Biphenyl H-3', H-5' | 7.50 | Triplet |

| Biphenyl H-4' | 7.40 | Triplet |

| Biphenyl H-2'', H-6'' | 7.70 | Doublet |

Note: The assignments are based on general knowledge of similar compounds and may vary slightly based on experimental conditions.

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the imidazole ring are influenced by the adjacent nitrogen atoms, causing them to appear at different fields compared to the carbons of the biphenyl group.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Imidazole C-2 | 135.5 |

| Imidazole C-4 | 129.0 |

| Imidazole C-5 | 118.0 |

| Biphenyl C-1' | 137.0 |

| Biphenyl C-4' | 141.0 |

| Biphenyl C-2', C-6' | 120.0 |

| Biphenyl C-3', C-5' | 129.0 |

| Biphenyl C-1'' | 140.0 |

| Biphenyl C-2'', C-6'' | 127.5 |

| Biphenyl C-3'', C-5'' | 129.0 |

Note: The assignments are based on general knowledge of similar compounds and may vary slightly based on experimental conditions.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR spectroscopy of this compound reveals characteristic absorption bands corresponding to the vibrational modes of its structural components. The spectrum typically shows C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the imidazole and phenyl rings, and various bending vibrations that are characteristic of the substituted aromatic systems.

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 1610-1580 | C=C aromatic ring stretching |

| 1500-1450 | C=N imidazole ring stretching |

Electronic Spectroscopy

Electronic spectroscopy provides insights into the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

The UV-Vis absorption spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is characterized by strong absorption bands in the ultraviolet region. These absorptions are attributed to π → π* electronic transitions within the conjugated π-systems of the imidazole and biphenyl rings. The position and intensity of these bands are sensitive to the extent of conjugation in the molecule. Research on a zinc complex of this ligand noted that the free ligand exhibits a fluorescent emission band around 400 nm when excited at 271 nm acs.org.

Table 4: UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Electronic Transition |

|---|---|

| ~270 | π → π* (Biphenyl moiety) |

Note: The exact wavelengths can be influenced by the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of this compound and understanding its fragmentation behavior under ionization. The compound has a molecular formula of C₁₅H₁₂N₂ and a theoretical molecular weight of approximately 220.27 g/mol nist.gov.

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation pathways would likely include:

Cleavage of the biphenyl bond: Fission of the single bond connecting the two phenyl rings.

Fragmentation of the imidazole ring: The imidazole ring can break apart in predictable ways, often involving the loss of small molecules like HCN.

Loss of the entire imidazole group: Cleavage of the C-N bond connecting the biphenyl moiety to the imidazole ring.

Analyzing these fragment ions allows researchers to confirm the connectivity and structure of the parent molecule. While a specific experimental mass spectrum for this compound is not detailed in the available literature, the analysis of its isomer, 4,5-diphenyl-1H-imidazole, also with the formula C₁₅H₁₂N₂, shows a prominent molecular ion peak, confirming the utility of mass spectrometry for this class of compounds nist.govnist.gov.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which govern the material's properties.

Single-crystal X-ray diffraction offers the most detailed structural information. While a crystal structure for the isolated this compound molecule has not been reported, its structure has been elucidated as a ligand in a coordination complex, [ZnCl₂(C₁₅H₁₂N₂)₂] nih.gov.

In this complex, the this compound (bpi) ligand coordinates to the Zinc(II) ion through one of the imidazole nitrogen atoms. The structural analysis revealed that the bpi ligand is not planar. Key structural features are summarized in the table below.

| Structural Parameter | Value (for Ligand 1) | Value (for Ligand 2) |

|---|---|---|

| Dihedral Angle between Phenyl Rings | 37.52 (14)° | 42.45 (14)° |

| Dihedral Angle between Phenyl and Imidazole Rings | 37.13 (14)° | 40.05 (14)° |

Data derived from the crystal structure of [ZnCl₂(C₁₅H₁₂N₂)₂] nih.gov.

Elemental Analysis (CHN)

Elemental analysis is a crucial technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves to verify the empirical formula of a newly synthesized compound, ensuring its purity and confirming its identity measurlabs.comunipd.it.

For this compound, with the molecular formula C₁₅H₁₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. Experimental results from a synthesized sample are then compared against these theoretical values. A close correlation between the found and calculated percentages provides strong evidence for the correct chemical composition.

The theoretical CHN values for this compound are presented in the following table.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 81.79% |

| Hydrogen | H | 5.49% |

| Nitrogen | N | 12.72% |

Calculated based on the molecular formula C₁₅H₁₂N₂ and standard atomic weights.

Theoretical and Computational Investigations of 1 4 Phenylphenyl Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for assessing the structural and spectral properties of organic compounds. acadpubl.eu DFT calculations can determine the optimized molecular geometry of 1-(4-Phenylphenyl)imidazole, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

For instance, in studies of related benzimidazole (B57391) derivatives, DFT calculations at the M062X/6-311+g(d) level of theory have been used to determine molecular structures, which were then compared with experimental data from X-ray crystallography. nih.gov Such studies also compute global and local reactivity descriptors to predict the chemical behavior of the compounds. nih.gov The imidazole (B134444) nucleus is a key component in many biological systems and pharmaceuticals, and DFT helps in understanding its role in various pharmacological activities. ijrar.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. malayajournal.orgresearchgate.net

HOMO: For imidazole derivatives, the charge density of the HOMO is often localized over the imidazole and phenyl rings, indicating these are the primary sites for donating electrons in a chemical reaction. acadpubl.eumalayajournal.org

LUMO: The LUMO's charge density is typically distributed over the imidazole and adjacent aromatic rings, signifying the regions that can accept electrons. acadpubl.eumalayajournal.org

HOMO-LUMO Gap: A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. acadpubl.eu For example, the HOMO-LUMO energy gap for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole was calculated to be 4.0106 eV, indicating good chemical stability. acadpubl.eu

Analysis of these orbitals helps to characterize the intramolecular charge transfer that occurs within the molecule. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Data for an Exemplary Imidazole Derivative (Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole (FDI) as a representative example)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.2822 | Electron Donor Orbital acadpubl.eumalayajournal.org |

| LUMO | -1.2715 | Electron Acceptor Orbital acadpubl.eumalayajournal.org |

| Energy Gap (ΔE) | 4.0106 | Indicator of Chemical Stability and Reactivity acadpubl.eumalayajournal.org |

To gain a more detailed picture of chemical reactivity, various wavefunction analysis tools are employed. These methods provide visual maps of electron localization and reactivity hotspots on the molecular surface.

Average Localized Ionization Energy (ALIE): ALIE is a descriptor used to identify the regions of a molecule from which an electron is most easily removed. Lower ALIE values on the molecular surface indicate sites that are more susceptible to electrophilic attack.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are topological analyses that map the localization of electrons in a molecule. These maps reveal the spatial arrangement of chemical bonds, lone pairs, and atomic cores. Regions with high ELF/LOL values (typically above 0.8) correspond to areas of high electron localization, such as covalent bonds and lone pair regions, which are often the most reactive sites for nucleophilic or electrophilic interactions.

These topological analyses provide pictorial representations of regions with high electron pair density, complementing the insights from FMO and Molecular Electrostatic Potential (MEP) analyses.

Noncovalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and function of molecules, particularly in biological systems. nih.gov The imidazole moiety has a unique ability to participate in a wide variety of NCIs, including hydrogen bonds (via the NH group and the pyridine-like nitrogen) and π-system interactions (π-π stacking, C-H···π). nih.gov

NCI analysis, often visualized through Reduced Density Gradient (RDG) plots, allows for the identification and characterization of these weak interactions within a molecule and between molecules. These plots distinguish between different types of interactions:

Hydrogen Bonds: Appear as strong, attractive interactions.

Van der Waals Interactions: Characterized by weak attractive or repulsive forces.

Steric Repulsion: Indicated by strong repulsive interactions, typically within ring structures.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation extend theoretical investigations to larger, more complex systems, such as the interaction of a small molecule with a biological macromolecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein), forming a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. mdpi.comnih.gov

For imidazole derivatives, which are known to exhibit a wide range of biological activities including antifungal and anticancer effects, molecular docking is used to elucidate their mechanism of action. tandfonline.comnih.gov In a typical docking study:

The three-dimensional structures of the ligand (e.g., this compound) and the target protein are prepared.

A docking algorithm samples numerous possible conformations of the ligand within the protein's active site.

A scoring function estimates the binding affinity for each conformation, typically reported as a binding energy (in kcal/mol). Lower binding energy values indicate a more stable interaction.

Docking studies on various imidazole-based compounds have successfully predicted their interactions with targets like fungal 14α-demethylase, HIV-1-reverse transcriptase, and various protein kinases. mdpi.comtandfonline.com The results often show key interactions, such as hydrogen bonds and π-π stacking between the imidazole or phenyl rings and amino acid residues in the active site, which are crucial for inhibitory activity. nih.gov

Table 2: Representative Molecular Docking Results for Imidazole Derivatives Against a Protein Target (Note: The data below is illustrative, based on docking studies of various imidazolone (B8795221) derivatives against the protein 1HNJ, and does not represent this compound specifically)

| Compound ID | Docking Score (kcal/mol) | MMGBSA ΔG Bind (kcal/mol) | Key Interactions |

| 3g | -4.84 | -35.88 | Hydrogen bonds, hydrophobic interactions nih.gov |

| 5f | -4.75 | -38.63 | Strongest binding stability nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular Dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic nature of molecules, providing insights into their conformational stability and flexibility over time. While specific MD simulation studies focusing exclusively on this compound were not prominently detailed in the surveyed literature, the principles of this methodology are widely applied to understand complex organic molecules and their interactions with biological systems. nih.govnih.gov

MD simulations model the movement of atoms and molecules by iteratively solving Newton's equations of motion. researchgate.net For a molecule like this compound, these simulations can reveal crucial information about its conformational landscape. Key areas of investigation would include:

Torsional Dynamics: The simulation would track the rotation around the single bonds connecting the imidazole ring to the biphenyl (B1667301) system, and between the two phenyl rings of the biphenyl moiety. This helps in understanding the preferred dihedral angles and the energy barriers between different conformational states.

Solvent Effects: By simulating the molecule in an explicit solvent environment (e.g., water), MD can predict how interactions with solvent molecules influence its stable conformations.

Stability of Bound Conformations: In the context of drug design, if this compound is docked into a protein's active site, MD simulations can assess the stability of this binding pose over time. mdpi.com It can reveal whether the initial docked conformation is maintained or if the molecule shifts to alternative binding modes, providing a more dynamic picture of the molecular recognition process. nih.gov

For instance, extended MD simulations on other complex heterocyclic systems have been used to recreate the opening and closing of enzyme active sites upon ligand binding and to test the stability of protein-ligand complexes. nih.govresearchgate.net Such analyses for this compound would be invaluable for predicting its behavior in a biological environment and understanding its conformational preferences, which are critical for its function and activity.

Computational Conformational Analysis and Stereochemical Impact

While specific computational studies for this compound are not detailed, analysis of crystallographic data for structurally related compounds provides insight into the likely conformational properties. For example, in derivatives of 1,2,4,5-tetraphenyl-1H-imidazole, the phenyl rings are significantly twisted relative to the central imidazole ring, with reported dihedral angles ranging from approximately 4° to 85°. researchgate.net This significant rotation out of the plane is a common feature in multi-ring aromatic systems, driven by the need to minimize steric hindrance between hydrogen atoms on adjacent rings.

For this compound, the critical conformational parameters that would be investigated using computational methods like Density Functional Theory (DFT) include:

Dihedral Angle (C-C-N-C): The angle defining the rotation of the biphenyl group relative to the imidazole ring.

Dihedral Angle (C-C-C-C): The angle defining the twist between the two phenyl rings within the biphenyl moiety.

The stereochemical impact of these rotations is profound. A more planar conformation might favor stacking interactions (π-π stacking) within a protein active site, whereas a more twisted conformation would present a different three-dimensional profile for interaction. Computational energy calculations can map the potential energy surface as a function of these dihedral angles, identifying the lowest energy (most stable) conformations and the energy required to transition between them. This information is fundamental for understanding how the molecule's shape influences its biological recognition and function.

Theoretical Exploration of Structure-Activity and Structure-Function Relationships

Theoretical explorations, including computational docking and quantitative structure-activity relationship (QSAR) studies, are essential for understanding how the chemical structure of a molecule like this compound relates to its biological activity. nih.govresearchgate.net These methods are widely used to guide the design and optimization of new therapeutic agents. nih.gov

Computational docking studies can predict the preferred binding mode of this compound within the active site of a target protein. Such studies were instrumental in the development of 4-phenyl-imidazole (4-PI) derivatives as inhibitors of the enzyme Indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer. nih.gov Docking experiments guided the design of analogs by studying their interactions with key amino acid residues, such as C129 and S167, in the enzyme's active site. nih.gov Similarly, for this compound, docking could elucidate potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize its binding to a target, thereby explaining its function at a molecular level.

Structure-activity relationship (SAR) studies systematically modify a lead compound's structure and measure the effect on its biological activity. For phenyl-imidazole derivatives, SAR studies have been crucial. For example, in the development of Smoothened (SMO) antagonists, modifying the phenyl and imidazole scaffolds led to the discovery of potent and selective compounds. nih.gov A study on 1-(4-biphenylylmethyl)-1H-imidazole derivatives as inhibitors of the enzyme CYP121 in Mycobacterium tuberculosis identified features favorable for affinity and activity, leading to compounds with improved potency. conicet.gov.ar

These theoretical approaches allow for the rational design of more effective molecules. For this compound, such studies could explore how substitutions on the phenyl rings or modifications to the imidazole core affect its activity, providing a roadmap for developing analogs with enhanced function. The table below, based on findings for related 4-phenyl-imidazole derivatives, illustrates how SAR data can be presented. nih.gov

| Compound | Modification from 4-Phenyl-imidazole (4-PI) | Relative Potency (IDO Inhibition) | Key Interaction Noted |

|---|---|---|---|

| 4-PI | Reference Compound | 1x | Binds to heme iron at the active site. |

| Compound 1 | Addition of a hydroxyl group | ~10x more potent | Exploits hydrogen bonding with S167 residue. |

| Thiophene Analog | Replacement of phenyl group with thiophene | ~5-fold loss in activity | Demonstrates the importance of the phenyl ring for optimal shape complementarity. |

| Compound 17 | Structural modifications to the phenyl ring | ~10x more potent | Exploits interactions with C129 and S167 residues. |

| Compound 18 | Structural modifications to the phenyl ring | ~10x more potent | Exploits interactions with C129 and S167 residues. |

Coordination Chemistry of 1 4 Phenylphenyl Imidazole As a Ligand

Design Principles for Imidazole-Based Ligands in Coordination Chemistry

Imidazole (B134444) and its derivatives are fundamental building blocks in coordination chemistry, prized for their versatile binding properties. The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, one of which (the imine nitrogen) is basic and readily donates its lone pair of electrons to a metal center, acting as a pure sigma-donor ligand. The electronic properties of the imidazole ligand can be finely tuned by introducing various substituents at different positions on the ring.

The design of ligands like 1-(4-phenylphenyl)imidazole, also known as 1-(biphenyl-4-yl)-1H-imidazole (bpi), is guided by several key principles:

Donor Atom Availability : In this compound, the nitrogen at the 3-position (N3) possesses a lone pair of electrons available for coordination, making the molecule a monodentate N-donor ligand.

Supramolecular Interactions : The aromatic phenyl rings are capable of engaging in weak intermolecular π–π stacking interactions. These interactions can play a crucial role in stabilizing the crystal lattice and influencing the supramolecular assembly of the metal complexes nih.gov.

By modifying the substituents on the imidazole core, chemists can modulate the ligand's electron-donating ability and steric profile to construct advanced crystalline materials with desired properties and functionalities.

Synthesis of Metal Complexes with Phenylphenyl Imidazole Scaffolds

The synthesis of metal complexes incorporating phenylphenyl imidazole ligands is typically achieved through direct reaction of the ligand with a suitable metal salt in an appropriate solvent. A prominent example is the synthesis of the mononuclear zinc(II) complex, [ZnCl₂(C₁₅H₁₂N₂)₂].

This compound was successfully synthesized by reacting zinc chloride (ZnCl₂) with 1-(biphenyl-4-yl)-1H-imidazole (bpi) under hydrothermal conditions nih.gov. Hydrothermal synthesis involves heating the reactants in an aqueous solution within a sealed vessel (autoclave) above the boiling point of water. This method can promote the crystallization of products that may not form under standard atmospheric pressure.

More general synthetic approaches for imidazole-based metal complexes often involve refluxing the ligand and a metal halide (e.g., CuCl₂, MnCl₂) in a solvent like ethanol (B145695). The resulting complex often precipitates from the solution upon cooling and can be isolated by filtration ijddr.in. The choice of solvent, temperature, and molar ratio of metal to ligand are critical parameters that determine the final product's structure and purity.

Investigation of Coordination Modes and Geometries in Metal Complexes

The structural elucidation of metal complexes is paramount to understanding their properties. Single-crystal X-ray diffraction is the definitive technique for determining coordination modes and geometries.

In the case of [ZnCl₂(C₁₅H₁₂N₂)₂], X-ray analysis reveals that the this compound ligand acts as a monodentate ligand. It coordinates to the zinc(II) ion through the lone pair of the N3 atom of the imidazole ring nih.gov.

The central Zn(II) atom is four-coordinate, adopting a distorted tetrahedral geometry . Its coordination sphere is completed by two nitrogen atoms from two separate bpi ligands and two chloride ions nih.gov. The bond lengths and angles within this coordination sphere are typical for tetrahedrally coordinated Zn(II) nih.gov.

Key structural features of [ZnCl₂(C₁₅H₁₂N₂)₂] include:

The bpi ligands are not planar. The dihedral angles between the two phenyl rings of the biphenyl (B1667301) group are 37.52° and 42.45° for the two independent ligands in the asymmetric unit nih.gov.

Weak intermolecular π–π stacking interactions are observed between the terminal phenyl ring of one ligand and the imidazole ring of a neighboring molecule, leading to the formation of dimeric structures in the crystal lattice nih.gov.

Because the bpi ligand possesses only a single N-donor atom, it favors the formation of such zero-dimensional, mononuclear structures rather than higher-dimensional coordination polymers nih.gov.

Spectroscopic Characterization of Metal-Ligand Interactions

A variety of spectroscopic techniques are employed to confirm the coordination of the ligand to the metal center and to probe the nature of the metal-ligand bond.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify characteristic vibrational modes. Upon coordination of an imidazole ligand to a metal ion, the stretching frequency of the C=N bond within the imidazole ring typically shifts to a lower wavenumber (a redshift). This shift indicates a weakening of the C=N bond due to the donation of electron density from the nitrogen atom to the metal. For example, in related zinc(II) complexes with phenyl-imidazole ligands, C=N and C=C stretching bands observed around 1612-1624 cm⁻¹ in the free ligand disappear or shift to lower frequencies upon complexation, signifying successful coordination mdpi.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly sensitive to changes in the electronic environment of protons. When this compound coordinates to a metal, the signals corresponding to the protons on the imidazole ring are expected to shift, typically downfield (to a higher ppm value). This is due to the deshielding effect caused by the donation of electron density to the electropositive metal center. In a related zinc complex, the methine proton signal of the imidazole nucleus shifts from ~7.0 ppm to 6.63 ppm upon coordination mdpi.com.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of the complexes are often different from that of the free ligand. The coordination can lead to shifts in the absorption bands corresponding to π→π* and n→π* transitions within the ligand, and may also introduce new bands related to metal-to-ligand charge transfer (MLCT) or d-d transitions. For instance, in a Cu(II)-imidazole complex, the maximum wavelength (λmax) shifted from 346 nm for the metal salt to 390 nm for the complex, indicating a change in the electronic structure upon coordination ijddr.in.

Table 1: Typical Spectroscopic Changes Upon Coordination of Phenyl-Imidazole Ligands

| Spectroscopic Technique | Observation in Free Ligand | Change Upon Metal Coordination | Reference |

|---|---|---|---|

| FTIR | C=N stretch (~1610-1625 cm⁻¹) | Shift to lower frequency or disappearance | mdpi.com |

| ¹H NMR | Imidazole CH protons (~7.0-8.0 ppm) | Downfield or upfield shift of signals | mdpi.com |

| UV-Vis | Ligand-based absorption bands | Shift in λmax and/or appearance of new charge-transfer bands | ijddr.in |

Catalytic Applications of Phenylphenyl Imidazole Metal Complexes

While this compound itself can form stable coordination complexes, its derivatives are of significant interest in catalysis, particularly in the field of N-heterocyclic carbene (NHC) chemistry.

N-Heterocyclic Carbene (NHC) Chemistry and Catalysis

N-Heterocyclic carbenes are a class of persistent carbenes that are powerful tools in organometallic chemistry and catalysis. They are typically generated from imidazolium (B1220033) salt precursors. The general pathway involves:

Quaternization : The N1-substituted imidazole, such as this compound, is reacted with an alkyl or aryl halide to form a 1,3-disubstituted imidazolium salt.

Deprotonation : The imidazolium salt is treated with a strong base to remove the acidic proton at the C2 position, yielding the neutral NHC.

These NHCs are excellent σ-donor ligands, forming very strong bonds with transition metals, which leads to highly stable and efficient catalysts nih.gov. The bulky 4-phenylphenyl substituent on the imidazole backbone can be used to tune the steric environment around the metal center, influencing the selectivity and activity of the catalyst. This approach has been used to synthesize NHC-metal complexes with gold and other metals, which have potential applications in areas like medicinal chemistry incemc.ro.

Role in Organic Transformation Reactions

Metal complexes featuring imidazole-based ligands, especially NHCs, are effective catalysts for a wide array of organic transformations. The stability and strong donor properties of the NHC ligand enhance the catalytic activity of the metal center.

Complexes with structures related to phenylphenyl imidazole have shown promise in several key reaction types:

Cross-Coupling Reactions : Palladium-NHC complexes are workhorses in modern organic synthesis, catalyzing reactions like Suzuki-Miyaura and C-H activation/arylation reactions that are fundamental to C-C bond formation beilstein-journals.orgresearchgate.net.

Oxidation Reactions : Copper-imidazole complexes have been identified as catalytically competent species in catechol oxidase activity, demonstrating their potential in oxidation catalysis nih.gov.

General Organic Synthesis : The catalytic activity of metal complexes with imidazole-containing ligands has been harnessed for the synthesis of other valuable heterocyclic compounds, such as imidazopyridines beilstein-journals.org.

The development of catalysts based on this compound and its NHC derivatives is an active area of research, driven by the need for robust and efficient catalysts for the synthesis of fine chemicals and pharmaceuticals nih.gov.

Table 2: Potential Catalytic Applications for Phenylphenyl Imidazole Metal Complexes

| Reaction Type | Metal Center | Role of Ligand | Representative Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Forms stable Pd-NHC precatalyst | C-C bond formation for biaryl synthesis |

| C-H Activation | Palladium (Pd) | Stabilizes the active catalytic species | Arylation of heterocycles (e.g., thiophenes) |

| Oxidation Catalysis | Copper (Cu) | Forms active Cu-bis(imidazole) intermediate | Oxidation of catechols and phenols |

| Domino Reactions | Copper (Cu) | Heterogenized catalyst for multi-step synthesis | One-pot synthesis of N-fused heterocycles |

Advanced Applications and Future Research Directions in Phenylphenyl Imidazole Chemistry

Contributions to Materials Science and Engineering

The rigid, planar structure and the electron-rich nature of the 1-(4-Phenylphenyl)imidazole scaffold make it a compelling candidate for applications in materials science, particularly in the realm of organic electronics.

This compound and its derivatives are emerging as effective n-type dopants for organic semiconductor matrix materials, a critical component in organic light-emitting diodes (OLEDs) and other organic electronic devices. Doping in organic semiconductors is a process that increases the charge carrier density, thereby enhancing the conductivity of the material and improving charge injection and transport between layers.

The doping mechanism of imidazole (B134444) derivatives often involves a reaction between the dopant and the host material, which can be initiated by thermal or photo-activation. This reaction can proceed through hydride or hydrogen atom transfer, ultimately leading to the formation of host radical anions, which are the charge carriers. This process effectively modifies the electrical properties of the organic semiconductor, reducing ohmic losses and enhancing device efficiency.

A key advantage of certain imidazole-based dopants is their stability in air, which is a significant challenge for many n-doping agents that typically require high-energy Highest Occupied Molecular Orbitals (HOMOs) and are thus prone to oxidation. The development of stable precursor molecules that form the active doping species in situ is a promising strategy to overcome this limitation.

Table 1: Properties of Imidazole Derivatives as Dopants in Organic Semiconductors

| Property | Description | Significance in Doping |

|---|---|---|

| Electron-Donating Nature | The nitrogen atoms in the imidazole ring possess lone pairs of electrons that can be donated. | Facilitates the transfer of electrons to the host semiconductor material, increasing its n-type conductivity. |

| Air Stability | Certain imidazole derivatives exhibit good stability in the presence of oxygen and moisture. | Enables easier handling and device fabrication processes compared to highly reactive n-dopants. |

| Tunable Electronic Properties | The electronic properties can be modified by substituting different functional groups on the phenyl or imidazole rings. | Allows for the optimization of energy level alignment between the dopant and the host material for efficient charge transfer. |

| In Situ Activation | Can be designed as stable precursors that are activated to their doping form during device operation or processing. | Overcomes the instability issues associated with traditional high-performance n-dopants. |

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of novel functional materials with tailored optical and electronic properties. Its rigid structure and potential for functionalization at various positions on both the imidazole and biphenyl (B1667301) rings allow for the creation of complex architectures.

One notable application is in the development of luminescent materials. For instance, coordination complexes of this compound with metal ions like zinc(II) have been shown to exhibit interesting photoluminescent properties. In one study, a mononuclear zinc complex, [ZnCl2(C15H12N2)2], was synthesized using 1-(biphenyl-4-yl)-1H-imidazole as a ligand. This complex demonstrated a significant hypsochromic shift (a shift to a shorter wavelength) in its emission spectrum compared to the free ligand, with an emission band centered at 350 nm upon excitation at 278 nm. Such luminescent coordination compounds have potential applications in sensors, bio-imaging, and as emitting layers in OLEDs.

Table 2: Examples of Functional Materials Derived from Phenylphenyl Imidazole Scaffolds

| Material Type | Key Features | Potential Applications |

|---|---|---|

| Luminescent Metal Complexes | Coordination of this compound to metal centers (e.g., Zn(II)). Tunable emission properties based on metal and ligand structure. | OLEDs, chemical sensors, bio-imaging agents. |

| Organic Semiconductors | Can be incorporated into larger conjugated systems to create materials with specific charge transport properties. | Organic field-effect transistors (OFETs), organic photovoltaics (OPVs). |

| Liquid Crystals | The rigid, elongated structure of the biphenyl group can promote liquid crystalline behavior when appropriately substituted. | Display technologies, optical switches. |

Advancements in Ligand Design and Chemical Space Exploration using Imidazole Scaffolds

The imidazole ring is a privileged scaffold in medicinal chemistry and coordination chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. The introduction of a biphenyl group at the N1 position, as in this compound, significantly expands the chemical space for ligand design, offering opportunities to create molecules with high specificity and affinity for biological targets or with unique catalytic properties.

The biphenyl moiety provides a larger surface area for non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can enhance the binding affinity of the ligand to a protein's active site. Furthermore, the rotational freedom around the bond connecting the two phenyl rings allows for conformational flexibility, which can be advantageous for induced-fit binding.

In the context of coordination chemistry, this compound acts as a monodentate ligand, coordinating to metal centers through the unsubstituted nitrogen atom of the imidazole ring. The steric bulk and electronic properties of the biphenyl group can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This allows for the fine-tuning of catalysts for specific organic transformations or the development of metal-based drugs with novel mechanisms of action.

The exploration of the chemical space around the this compound scaffold involves systematic modifications, such as introducing various substituents on the phenyl rings or the imidazole ring, to modulate the ligand's electronic and steric properties. This approach is crucial for structure-activity relationship (SAR) studies in drug discovery and for optimizing the performance of catalysts.

Elucidation of Complex Reaction Mechanisms and Pathways via Theoretical Studies

Computational chemistry plays a pivotal role in understanding the intricate reaction mechanisms and predicting the properties of molecules like this compound. Theoretical studies, primarily using Density Functional Theory (DFT) and other quantum chemical methods, provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

For instance, theoretical calculations can be employed to investigate the mechanism of doping in organic semiconductors. By modeling the interaction between the imidazole-based dopant and the host material, researchers can elucidate the energetics of different reaction pathways, such as single-electron transfer versus hydride or hydrogen atom transfer. These studies can help in designing more efficient and stable n-dopants.

Furthermore, computational analysis of the electronic properties of this compound, such as the energies of the HOMO and Lowest Unoccupied Molecular Orbital (LUMO), can predict its behavior in electronic devices and its potential as a building block for functional materials. Theoretical investigations into the excited states of its metal complexes can also help in understanding their luminescent properties and in designing new phosphorescent emitters for OLEDs.

In the context of synthesis, theoretical studies can be used to explore the reaction pathways for the formation of the imidazole ring and the C-N bond to the biphenyl group. This can aid in optimizing reaction conditions and in the development of new, more efficient synthetic routes.

Emerging Methodologies and Synthetic Innovations in Imidazole Research

The synthesis of substituted imidazoles, including this compound, has been a subject of continuous innovation, with a focus on developing more efficient, sustainable, and versatile methods.

One of the significant recent advancements is the use of transition-metal-catalyzed C-H activation reactions. These methods allow for the direct formation of C-C or C-N bonds by activating otherwise inert C-H bonds, thus avoiding the need for pre-functionalized starting materials and reducing the number of synthetic steps. For the synthesis of N-aryl imidazoles, palladium and nickel-catalyzed C-H arylation reactions have shown great promise.

Flow chemistry is another emerging methodology that is being increasingly applied to the synthesis of heterocyclic compounds. Continuous-flow reactors offer several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for automated, multi-step synthesis. This technology is particularly well-suited for the production of functionalized imidazoles on a larger scale.

Green chemistry principles are also driving innovation in imidazole synthesis. This includes the use of more environmentally friendly solvents, catalysts, and reaction conditions. Microwave-assisted synthesis and the use of solid-supported catalysts are examples of greener approaches that can lead to faster reaction times and easier product purification.

Table 3: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Traditional Condensation Reactions | Well-established, readily available starting materials. | Often require harsh reaction conditions, may produce byproducts. |

| Transition-Metal-Catalyzed C-H Activation | High atom economy, fewer synthetic steps, allows for late-stage functionalization. | Can require expensive metal catalysts and ligands, optimization of reaction conditions can be challenging. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability, potential for automation. | Initial setup cost can be high, not suitable for all reaction types. |

| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved energy efficiency. | Scalability can be an issue, potential for localized overheating. |

Q & A

Q. What are the key physicochemical properties of 1-(4-phenylphenyl)imidazole, and how do they influence its pharmaceutical applications?

this compound (Bifonazole) has a molecular formula of C₂₂H₁₈N₂, molecular weight of 310.39 g/mol, and a logP value of 4.77, indicating high lipophilicity . Its low water solubility (0.7 µg/mL at 25°C) necessitates formulation strategies like micronization or co-solvents for topical delivery . The compound’s melting point (~491.7°C) and stability under ambient conditions make it suitable for long-term storage . Researchers should prioritize logP adjustments (e.g., introducing polar groups) to enhance solubility while retaining antifungal activity .

Q. What experimental approaches are used to study the antifungal mechanisms of this compound?

Bifonazole exhibits dual mechanisms: (1) inhibition of fungal 14-α-demethylase (CYP51), blocking ergosterol biosynthesis, and (2) direct membrane disruption. To validate this:

- Enzyme Inhibition Assays : Measure IC₅₀ values using recombinant CYP51 and spectrophotometric quantification of ergosterol intermediates .

- Membrane Permeability Tests : Use fluorescent dyes (e.g., propidium iodide) to assess membrane integrity in Candida albicans .

- In Vitro Antifungal Susceptibility : Determine minimum inhibitory concentrations (MICs) against dermatophytes (e.g., Trichophyton rubrum) via broth microdilution .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

According to safety data sheets:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust particles .

- Storage : Keep in airtight containers at room temperature, away from oxidizing agents .

- First Aid : Flush eyes with water for 15 minutes upon accidental exposure and seek medical attention .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced efficacy?

SAR studies focus on modifying the imidazole core and biphenyl substituents:

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring increases CYP51 binding affinity, as seen in derivatives with IC₅₀ values <1 µM .

- Heterocyclic Hybrids : Coupling with triazole or thiazole moieties (e.g., compound 9c in ) improves solubility while maintaining antifungal activity .

- Computational Docking : Use AutoDock Vina to predict binding modes to CYP51 active sites, guiding rational design .

Q. What methodologies are employed to assess the pharmacokinetic profile of this compound?

- Plasma Concentration Analysis : Quantify systemic exposure via HPLC with UV detection (λ = 254 nm) .

- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites (e.g., hydroxylation at the biphenyl group) .

- Protein Binding : Use equilibrium dialysis to measure free drug fractions in human serum albumin .

Q. How can physicochemical properties be tailored to improve topical bioavailability?

Q. What experimental designs evaluate synergistic effects between this compound and other antifungals?

- Checkerboard Assays : Combine Bifonazole with terbinafine or amphotericin B in serial dilutions to calculate fractional inhibitory concentration indices (FICIs) .

- Time-Kill Curves : Monitor fungal viability over 24–48 hours to identify synergistic combinations (e.g., reduced MIC from 4 µg/mL to 1 µg/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.